beta-Muricholic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMWHFRUGMUKF-CRKPLTDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3a,6b,7b-Trihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2393-59-1 | |
| Record name | β-Muricholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholan-24-oic acid, 3,6,7-trihydroxy-, (3alpha,5beta,6beta,7beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3a,6b,7b-Trihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Beta Muricholic Acid
Hepatic Synthesis of Beta-Muricholic Acid
The liver is the primary site for the de novo synthesis of this compound from cholesterol. This process involves a series of enzymatic reactions that modify the cholesterol backbone.
The biosynthesis of bile acids, including this compound, begins with cholesterol. The classical or neutral pathway of bile acid synthesis is initiated by the enzyme Cholesterol 7-alpha-Hydroxylase (CYP7A1), which is considered the rate-limiting enzyme in this process frontiersin.orgmdpi.commdpi.com. This enzyme catalyzes the hydroxylation of cholesterol at the 7α-position, a critical first step for the formation of primary bile acids frontiersin.orgnih.gov.
In mice, the pathway diverges from that in humans, leading to the production of muricholic acids. A key enzyme in this species-specific pathway is the cytochrome P450 enzyme, Cyp2c70 wikipedia.orgnih.govdundee.ac.uk. This enzyme is responsible for the 6β-hydroxylation of bile acid precursors wikipedia.orgh1.co. Specifically, Cyp2c70 catalyzes the conversion of ursodeoxycholic acid (UDCA) into this compound wikipedia.orgnih.govdundee.ac.uk. It also converts chenodeoxycholic acid (CDCA) into alpha-muricholic acid wikipedia.orgnih.gov. The absence of Cyp2c70 in mice results in a lack of muricholic acids and an accumulation of CDCA and UDCA, highlighting its essential role in this compound synthesis nih.govdundee.ac.uk.
The structural difference between alpha-muricholic acid and this compound lies in the orientation of the hydroxyl group at the 7-position wikipedia.org. Alpha-muricholic acid possesses a 7α-hydroxyl group, while this compound has a 7β-hydroxyl group frontiersin.org. The conversion of alpha-muricholic acid to this compound occurs through an isomerization or epimerization reaction where the 7α-hydroxyl group is changed to the 7β-position frontiersin.orgh1.co.
Conjugation of this compound
Before being secreted from the liver into the bile, newly synthesized this compound undergoes conjugation. This process involves the attachment of an amino acid, which increases the water solubility of the bile acid.
In mice, the primary form of conjugation for bile acids, including this compound, is with the amino acid taurine (B1682933) wikipedia.orgnih.gov. This reaction results in the formation of tauro-beta-muricholic acid (TβMCA) mdpi.comnih.gov. Tauro-conjugated muricholic acids are the main forms of these bile acids found in mice wikipedia.org. Tauro-beta-muricholic acid has been identified as a naturally occurring antagonist of the farnesoid X receptor (FXR), a key nuclear receptor involved in regulating bile acid synthesis mdpi.comnih.govnih.gov.
While taurine conjugation is predominant in mice, this compound can also be conjugated with the amino acid glycine (B1666218) to form glycine-beta-muricholic acid (GβMCA) wikipedia.orgcaymanchem.com. Although less abundant naturally in mice, glycine-conjugated this compound has been a subject of research nih.gov. It is also recognized as an antagonist of the farnesoid X receptor (FXR) caymanchem.com.
Enterohepatic Circulation and Systemic Distribution Research
Enterohepatic circulation is a crucial process for the conservation of the body's bile acid pool. It involves the secretion of bile acids from the liver into the small intestine, their subsequent reabsorption, and return to the liver via the portal circulation nih.govwikipedia.orgyoutube.com.
After secretion into the intestine, conjugated bile acids like tauro-beta-muricholic acid aid in the digestion and absorption of fats. In the lower small intestine, a significant portion of these conjugated bile acids are actively reabsorbed and transported back to the liver nih.govwikipedia.org. A smaller fraction of bile acids may enter the colon, where they can be modified by gut bacteria before potential reabsorption nih.gov.
Research on orally administered glycine-beta-muricholic acid suggests that it is not efficiently absorbed in the gut. Instead, it can be deconjugated by the gut microbiota, and the resulting this compound can then be absorbed and subsequently conjugated with taurine in the liver nih.gov. This process enriches the bile acid pool with taurine-conjugated muricholic acids nih.gov. The portion of bile acids that is not reabsorbed is excreted in the feces nih.gov. While the majority of the bile acid pool is maintained within the enterohepatic circulation, a small amount can escape into the systemic circulation nih.gov.
Hepatic Secretion and Intestinal Reabsorption Dynamics
The metabolism of this compound is intrinsically linked to the enterohepatic circulation, a continuous process between the liver and the intestine. nih.gov Following its synthesis in the liver, this compound, primarily in its conjugated form with taurine or glycine, is secreted into the bile. wikipedia.org This bile is then stored in the gallbladder and released into the small intestine in response to food intake. nih.govyoutube.com
In the intestine, these bile acids aid in the emulsification and absorption of dietary fats and fat-soluble vitamins. youtube.com As they travel through the small intestine, the vast majority are efficiently reabsorbed, primarily in the terminal ileum. nih.govyoutube.com This reabsorption is an active process mediated by specific transport proteins, most notably the apical sodium-dependent bile acid transporter (ASBT). nih.gov Once inside the enterocytes (intestinal cells), bile acids are shuttled to the basolateral membrane and transported into the portal circulation by the organic solute transporter α/β heterodimer (OSTα/β). nih.gov The portal vein then carries the reabsorbed bile acids back to the liver. youtube.com In the liver, hepatocytes efficiently extract these returning bile acids from the blood, mainly via the Na+-taurocholate cotransporting polypeptide (NTCP), for resecretion into bile, thus completing the cycle. nih.goveclinpath.com Only a small fraction, about 5%, of the bile acid pool escapes this reabsorption and is lost in the feces daily. nih.gov
Recycling Mechanisms and Impact on Bile Acid Pool
The highly efficient recycling of bile acids through the enterohepatic circulation ensures the maintenance of a stable bile acid pool, which is critical for regulating lipid and cholesterol metabolism. nih.gov this compound and its derivatives play a significant role in shaping the composition and size of this pool, particularly in mice. nih.govmdpi.com Muricholic acids are notably more hydrophilic compared to other primary bile acids like cholic acid and chenodeoxycholic acid. nih.gov
Microbiota-Mediated Biotransformation of this compound
Role of Gut Microbiota in Secondary Bile Acid Formation
Primary bile acids are metabolized by gut bacteria into secondary bile acids. nih.govmdpi.com For example, cholic acid and chenodeoxycholic acid are converted by gut microbiota into deoxycholic acid and lithocholic acid, respectively. nih.govnih.gov In the context of muricholic acids, the gut microbiota is also responsible for their transformation. In conventional mice with a normal microbiome, ω-muricholic acid is present, whereas it is absent in germ-free mice, indicating it is a secondary bile acid formed through microbial action. wikipedia.org The gut microbiota can reduce levels of tauro-beta-muricholic acid, thereby influencing FXR signaling and, consequently, the host's bile acid synthesis. nih.govvtt.firesearchgate.net
Bacterial Bile Salt Hydrolase (BSH) Activity and Its Impact on this compound Conjugates
A key initial step in the microbial transformation of bile acids is deconjugation, which is catalyzed by the enzyme bile salt hydrolase (BSH). nih.gov BSH is produced by a wide range of gut bacteria, including species of Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides. nih.gov This enzyme hydrolyzes the amide bond linking the bile acid to its conjugated amino acid (either taurine or glycine), releasing the unconjugated bile acid and a free amino acid. nih.govmdpi.com
Conjugated forms of this compound, such as tauro-beta-muricholic acid, are substrates for BSH. nih.gov Research has shown that tauro-beta-muricholic acid is rapidly hydrolyzed by bacterial BSH in the gut. nih.gov This deconjugation is a critical step, as the signaling properties of unconjugated bile acids can differ significantly from their conjugated precursors. The process of deconjugation by BSH is a gateway to further bacterial modifications that generate a diverse pool of secondary bile acids. researchgate.net
Comparative Metabolism Research (e.g., Murine vs. Human)
Significant differences exist in bile acid metabolism between mice and humans. researchgate.netresearchgate.net These differences are largely due to the presence of specific enzymes in the murine liver that are absent in humans. researchgate.net The most notable distinction is the production of muricholic acids, which are primary bile acids in mice but are found only in trace amounts, if at all, in humans. wikipedia.orgresearchgate.net This results in a murine bile acid pool that is considerably more hydrophilic than the human pool, which is dominated by the more hydrophobic primary bile acids, cholic acid and chenodeoxycholic acid. nih.govnih.gov
Molecular Mechanisms and Receptor Interactions
Beta-Muricholic Acid as a Farnesoid X Receptor (FXR) Antagonist
This compound and its taurine-conjugated form, tauro-beta-muricholic acid (T-β-MCA), are recognized as naturally occurring antagonists of the farnesoid X receptor (FXR). wikipedia.orgacs.orgh1.co FXR is a nuclear receptor activated by most endogenous bile acids, which leads to the regulation of genes involved in bile acid synthesis and transport. patsnap.complos.org By acting as a competitive and reversible antagonist, T-β-MCA can block the activation of FXR by other bile acids, thereby influencing metabolic processes. medchemexpress.commedchemexpress.comtargetmol.com This antagonistic activity is a key mechanism by which the gut microbiota can regulate the host's bile acid metabolism. h1.coresearchgate.netvtt.fi Studies have identified T-β-MCA as an important factor in maintaining metabolic homeostasis by counterbalancing the effects of FXR agonists. plos.org
The antagonistic properties of this compound are most prominently observed in its conjugated forms, which exhibit specific characteristics.
Tauro-beta-Muricholic Acid (T-β-MCA) : This is a well-established competitive and reversible FXR antagonist with an IC50 of 40 μM. medchemexpress.commedchemexpress.comtargetmol.comcaymanchem.com T-β-MCA accumulates in germ-free mice and is found in increased levels in the intestines of mice resistant to diet-induced obesity, highlighting its role in metabolic regulation. caymanchem.com However, T-β-MCA can be rapidly hydrolyzed by bile salt hydrolase (BSH) produced by gut bacteria, which can limit its duration of action as an intestinal FXR inhibitor in a conventional gut environment. plos.orgnih.gov
Glycine-beta-Muricholic Acid (Gly-MCA) : Developed as a derivative of T-β-MCA, Gly-MCA is an intestine-specific FXR antagonist. nih.govresearchgate.netnih.gov A key feature of Gly-MCA is its resistance to hydrolysis by bacterial BSH, making it a more stable and long-acting inhibitor of intestinal FXR in vivo. nih.govmdpi.com It has been shown to effectively antagonize FXR activation by agonists in cell-based assays. nih.govcaymanchem.com This enhanced stability allows it to accumulate primarily in the intestine following oral administration, where it exerts its effects without significantly impacting hepatic FXR signaling. nih.gov
As an FXR antagonist, this compound and its conjugates directly influence the expression of genes regulated by this nuclear receptor, particularly in the intestine. nih.gov By inhibiting FXR, these compounds suppress the transcription of several key target genes.
For instance, treatment with Gly-MCA has been shown to repress FXR signaling in the ileum, leading to a decrease in the mRNA levels of:
Small heterodimer partner (SHP) nih.govmdpi.com
Fibroblast growth factor 15 (FGF15) nih.govmdpi.comcaymanchem.com
Intestinal bile acid-binding protein (Ibabp) nih.gov
Conversely, the expression of the apical sodium–dependent bile acid transporter (Asbt) mRNA levels is generally not affected, suggesting that the primary reabsorption of bile acids into enterocytes remains unchanged. nih.gov In some contexts, such as in Cyp2c70 knockout mice, Gly-MCA treatment did not significantly alter the ileal mRNA expression of FGF15 or SHP, indicating that its mechanism of action can be context-dependent. mdpi.com
Table 1: Impact of this compound Conjugates on FXR Target Gene Expression in the Ileum
| Gene | Function | Effect of β-MCA Conjugate (e.g., Gly-MCA) | Reference |
|---|---|---|---|
| Shp (Small heterodimer partner) | Nuclear receptor that inhibits transcription of other genes, including those for bile acid synthesis. | Decreased mRNA levels | nih.govmdpi.com |
| Fgf15 (Fibroblast growth factor 15) | Hormone released from the intestine that signals to the liver to suppress bile acid synthesis. | Decreased mRNA levels | nih.govmdpi.comcaymanchem.com |
| Ibabp (Intestinal bile acid-binding protein) | Cytoplasmic protein involved in the transport of bile acids across enterocytes. | Decreased mRNA levels | nih.gov |
| Asbt (Apical sodium–dependent bile acid transporter) | Transporter responsible for the uptake of bile acids from the intestinal lumen into enterocytes. | Unaffected | nih.gov |
The FXR-Small Heterodimer Partner (SHP) signaling pathway is a critical negative feedback loop in bile acid homeostasis. frontiersin.org In the liver, FXR activation induces the expression of SHP, which in turn inhibits the expression of key enzymes in bile acid synthesis, such as Cytochrome P450 7A1 (CYP7A1). frontiersin.orgnih.gov In the intestine, FXR antagonists like Gly-MCA disrupt this pathway by downregulating the expression of SHP. nih.gov By repressing SHP expression in the ileum, this compound can interfere with the normal feedback regulation mediated by FXR. nih.govmdpi.com
The FXR-Fibroblast Growth Factor 15/19 (FGF15 in rodents, FGF19 in humans) axis is a primary endocrine signaling pathway that communicates bile acid status from the intestine to the liver. nih.govbgu.ac.il Activation of FXR in the ileal enterocytes by reabsorbed bile acids induces the expression and secretion of FGF15. nih.govresearchgate.net FGF15 then travels through the portal vein to the liver, where it activates the FGF receptor 4 (FGFR4) complex, leading to the potent suppression of bile acid synthesis. nih.govnih.gov
This compound and its conjugates, by acting as intestinal FXR antagonists, inhibit this pathway at its origin. researchgate.netnih.gov Treatment with Gly-MCA has been shown to significantly decrease the mRNA expression of FGF15 in the ileum. nih.govcaymanchem.com This suppression of the FGF15 signal from the gut to the liver is a key consequence of intestinal FXR antagonism. h1.coresearchgate.net
Interactions with G Protein-Coupled Bile Acid Receptor 1 (TGR5)
While the primary molecular target of this compound is FXR, bile acids are also known to be ligands for the G protein-coupled bile acid receptor 1 (TGR5), also known as GPBAR1. mdpi.comnih.govnih.gov TGR5 is a cell membrane receptor that, upon activation, stimulates the production of intracellular cyclic AMP (cAMP), influencing processes like energy expenditure and inflammation. nih.govyoutube.com Some studies mention TGR5 in the general context of bile acid signaling. mdpi.com However, detailed research focusing specifically on the direct interaction, agonism, or antagonism of this compound or its conjugates with TGR5 is less extensively documented compared to their effects on FXR. The primary focus of current research remains on the well-established FXR antagonism. plos.orgresearchgate.netnih.gov
Other Potential Molecular Targets and Signaling Pathways (e.g., Ceramide Axis)
Beyond its direct antagonism of FXR, Gly-MCA has been shown to modulate other critical signaling pathways, most notably the ceramide axis. nih.govresearchgate.net Ceramides (B1148491) are a class of lipid molecules implicated in metabolic diseases, and their synthesis can be influenced by FXR signaling. nih.gov
Compound List
Influence on Cellular Processes and Gene Regulation
This compound (β-MCA) and its derivatives exert significant influence over various cellular processes primarily through the modulation of gene expression. These effects are particularly notable in the realms of lipid and glucose metabolism, as well as inflammatory responses. The primary mechanism often involves the antagonism of the farnesoid X receptor (FXR), a key nuclear receptor in metabolic regulation. nih.govresearchgate.netvtt.fi
Modulation of Lipid Metabolism-Related Gene Expression
Research has demonstrated that glycine-β-muricholic acid (Gly-MCA), a glycine-conjugated form of β-MCA, plays a significant role in regulating genes central to lipid metabolism. psu.edu In mouse models of non-alcoholic steatohepatitis (NASH), treatment with Gly-MCA has been shown to markedly decrease the expression of messenger RNAs (mRNAs) for genes involved in fatty acid transport and synthesis. psu.edu
This includes a significant reduction in the expression of key lipogenic transcription factors and enzymes. For instance, the expression of Sterol-Regulatory Element Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis, is downregulated. psu.edu Concurrently, the expression of its downstream targets and other related genes in lipid synthesis pathways is also suppressed. psu.edu This modulation helps to alleviate lipid accumulation in the liver. nih.govpsu.edu
Table 1: Effect of Glycine-β-Muricholic Acid on Hepatic Lipid Metabolism Gene Expression in a NASH Mouse Model
| Gene | Full Name | Function | Effect of Gly-MCA | Reference |
|---|---|---|---|---|
| Srebp1c | Sterol-Regulatory Element Binding Protein 1c | Master regulator of fatty acid synthesis | Downregulated | psu.edu |
| Cidea | Cell Death-Inducing DNA Fragmentation Factor, Alpha Subunit-Like Effector A | Promotes lipid droplet fusion and storage | Downregulated | psu.edu |
| Elovl6 | ELOVL Family Member 6, Fatty Acid Elongase | Elongation of long-chain fatty acids | Downregulated | psu.edu |
| Scd1 | Stearoyl-Coenzyme A Desaturase 1 | Catalyzes synthesis of monounsaturated fatty acids | Downregulated | psu.edu |
| Cd36 | CD36 Molecule (Thrombospondin Receptor) | Fatty acid transporter | Downregulated | psu.edu |
| Dgat1 | Diacylglycerol O-Acyltransferase 1 | Catalyzes the final step of triglyceride synthesis | Downregulated | psu.edu |
| Dgat2 | Diacylglycerol O-Acyltransferase 2 | Catalyzes the final step of triglyceride synthesis | Downregulated | psu.edu |
Regulation of Genes Associated with Glucose Homeostasis
This compound influences glucose homeostasis indirectly through its established role as an antagonist of the farnesoid X receptor (FXR). nih.govvtt.finih.gov FXR is a nuclear receptor that, when activated, plays a role in suppressing hepatic gluconeogenesis, the process of generating glucose in the liver. nih.gov It achieves this, in part, by inhibiting the expression of key gluconeogenic enzymes. nih.gov
The primary genes regulated by FXR in this context are Phosphoenolpyruvate carboxykinase (PEPCK) and Glucose-6-phosphatase (G6Pase), which are rate-limiting enzymes in the gluconeogenesis pathway. nih.gov By acting as a natural antagonist to FXR, tauro-β-muricholic acid (T-β-MCA) can relieve the FXR-mediated suppression of these genes. nih.govvtt.finih.gov This antagonism in the intestine is a key mechanism by which β-MCA and its conjugates can influence systemic glucose and lipid metabolism. nih.govpsu.edu The administration of Gly-MCA, a stable derivative, has been shown to improve insulin (B600854) resistance and reduce blood glucose levels in diet-induced obese mice. caymanchem.com
Effects on Pluripotency, Stemness, and Inflammatory Genes
The influence of this compound and its derivatives extends to the regulation of genes involved in inflammation. psu.edunih.gov In studies using mouse models of NASH, Gly-MCA treatment significantly lowered the hepatic expression of mRNAs for various inflammatory cytokines and chemokines. psu.edu This anti-inflammatory effect is linked to its role as an intestinal FXR antagonist, which leads to reduced production of pro-inflammatory cytokines. psu.edu
However, the effect on inflammatory gene expression can be context-dependent. In a different study involving mice with a "human-like" hydrophobic bile acid profile (Cyp2c70 knockout mice), Gly-MCA treatment did not lead to a significant reduction in the liver mRNA levels of key inflammatory cytokines such as Tumor necrosis factor α (TNFα), Interleukin 1β (IL1β), or Interleukin 6 (IL6). nih.gov
There is currently no direct scientific evidence from available research linking this compound or its derivatives to the regulation of genes associated with pluripotency and stemness, such as OCT4, SOX2, and NANOG.
Table 2: Effect of Glycine-β-Muricholic Acid on Hepatic Inflammatory Gene Expression in a NASH Mouse Model
| Gene | Full Name | Function | Effect of Gly-MCA | Reference |
|---|---|---|---|---|
| Tnfa | Tumor Necrosis Factor alpha | Pro-inflammatory cytokine | Downregulated | psu.edu |
| Pai1 | Plasminogen Activator Inhibitor Type-1 | Serine protease inhibitor, involved in inflammation | Downregulated | psu.edu |
| Ccl2 | Chemokine (C-C motif) Ligand 2 | Chemoattractant for monocytes and macrophages | Downregulated | psu.edu |
| Ccl3 | Chemokine (C-C motif) Ligand 3 | Chemoattractant for various immune cells | Downregulated | psu.edu |
| Il1b | Interleukin 1 beta | Potent pro-inflammatory cytokine | Downregulated | psu.edu |
| Nlrp3 | NLR Family, Pyrin Domain Containing 3 | Component of the inflammasome, senses danger signals | Downregulated | psu.edu |
| Caspase1 | Cysteine-Aspartic Acid Protease 1 | Enzyme that activates pro-inflammatory cytokines | Downregulated | psu.edu |
Role of Beta Muricholic Acid in Disease Pathogenesis and Progression
Metabolic Disorders Research
Beta-muricholic acid and its conjugated forms, such as tauro-β-muricholic acid (T-β-MCA) and glycine-β-muricholic acid (Gly-MCA), are key regulators in metabolic health. Their primary mechanism involves antagonizing FXR, a nuclear receptor that governs bile acid, lipid, and glucose metabolism.
Research highlights the complex role of muricholic acids in obesity. By antagonizing intestinal FXR, these compounds can trigger signaling cascades that impact energy expenditure and lipid metabolism. taylorandfrancis.com
Table 1: Research Findings on this compound and Obesity
| Study Focus | Model | Key Findings | Reference |
|---|---|---|---|
| Gly-MCA Treatment | Diet-Induced Obese Mice | Improved obesity-related metabolic dysfunction; modulated gut microbiota. | nih.govfrontiersin.org |
| Intestinal FXR Antagonism | Murine Models | Decreased intestinal FXR signaling reduces serum ceramides (B1148491), contributing to the amelioration of obesity. | nih.gov |
| Genetic Depletion of MCAs | Cyp2c-deficient (Cyp2c−/−) Mice | Mice lacking muricholic acids showed resistance to diet-induced obesity, potentially due to reduced fat absorption. | nih.gov |
| Caloric Restriction Rebound | Murine Models | Following caloric restriction, a decrease in non-12α-hydroxylated bile acids, including muricholic acid species, was associated with rebound weight gain. | nih.gov |
This compound and its derivatives play a significant role in glucose homeostasis and insulin (B600854) sensitivity, primarily through their antagonistic effect on the FXR receptor. mdpi.com Antagonizing FXR activity with agents like glycine-β-muricholic acid (Gly-MCA) has been shown to improve insulin tolerance, enhance oral glucose tolerance, and lower fasting insulin levels in mice. nih.gov
The mechanism is linked to the "gut-liver" axis. Intestinal FXR inhibition by Gly-MCA has been demonstrated to improve glucose and lipid metabolism, thereby alleviating insulin resistance. nih.govnih.gov This effect is partly mediated by a reduction in intestine-derived ceramides, which are known to contribute to insulin resistance. nih.gov Studies have shown that a decrease in intestinal FXR activation leads to lower ceramide synthesis, which in turn improves systemic insulin sensitivity. nih.govnih.gov Furthermore, in germ-free mice, an increase in tauro-β-muricholic acid (T-β-MCA) levels leads to the inhibition of intestinal FXR signaling, which has been linked to improved metabolic function. nih.gov This highlights the intricate connection between gut microbiota, bile acid composition, and glucose metabolism. nih.gov
Table 2: Research Findings on this compound and Diabetes/Insulin Resistance
| Compound/Focus | Model/Study Type | Key Findings | Reference |
|---|---|---|---|
| Glycine-β-muricholic acid (Gly-MCA) | Mouse Models | Improved insulin tolerance, oral glucose tolerance, and reduced fasting insulin levels. | nih.gov |
| Glycine-β-muricholic acid (Gly-MCA) | Mouse Models | Ameliorated insulin resistance through inhibition of the intestinal FXR-ceramide axis. | nih.govnih.gov |
| Tauro-β-muricholic acid (T-β-MCA) | Germ-Free Mice | Increased levels of T-β-MCA antagonized intestinal FXR, improving metabolic parameters. | nih.gov |
| General FXR Antagonism | Rodent Models | β-muricholic acid acts as an FXR antagonist, a pathway linked to the regulation of glucose metabolism. | mdpi.com |
The progression from NAFLD to its more severe form, NASH, involves complex interactions between metabolic dysregulation, inflammation, and fibrosis. This compound derivatives have emerged as potential therapeutic agents in this context.
Glycine-β-muricholic acid (Gly-MCA), an intestine-specific FXR antagonist, has demonstrated beneficial effects in mouse models of NASH. nih.govnih.gov Treatment with Gly-MCA improved hepatic steatosis (lipid accumulation), inflammation, and collagen deposition (fibrosis). nih.gov The primary mechanism involves the inhibition of intestinal FXR signaling. This action suppresses the synthesis of ceramides in the gut, leading to lower levels of circulating ceramides that reach the liver. nih.govnih.gov Reduced hepatic ceramide levels result in decreased endoplasmic reticulum (ER) stress and the production of pro-inflammatory cytokines, thereby halting the progression of NASH. nih.govnih.gov
Table 3: Research Findings on this compound and NAFLD/NASH
| Compound | Model | Mechanism of Action | Key Outcomes | Reference |
|---|---|---|---|---|
| Glycine-β-muricholic acid (Gly-MCA) | NASH Mouse Models | Antagonizes the intestinal FXR-ceramide axis. | Reduced hepatic lipid accumulation, inflammation, and fibrosis. | nih.govnih.gov |
| Glycine-β-muricholic acid (Gly-MCA) | NASH Mouse Models | Decreases intestine-derived ceramides, leading to lower liver ER stress and proinflammatory cytokine production. | Ameliorated NASH progression. | nih.govnih.gov |
| Intestinal FXR Antagonism | General Research | Inhibition of intestinal FXR is a promising therapeutic strategy for metabolic diseases including NASH. | Improved metabolic parameters and reduced liver pathology. | nih.govnih.gov |
Cholesterol Gallstone Formation and Resolution Mechanisms
This compound is a potent agent in the prevention and dissolution of cholesterol gallstones, demonstrating superior efficacy compared to ursodeoxycholic acid (UDCA) in animal models. nih.gov Its mechanism of action is multifaceted, targeting several key steps in gallstone pathogenesis.
In prevention studies with gallstone-susceptible mice on a lithogenic diet, the addition of β-MCA significantly reduced gallstone prevalence from 100% to 20%. nih.govsemanticscholar.org This preventative effect is achieved by:
Reducing Biliary Cholesterol Secretion: β-MCA lowers the rate at which cholesterol is secreted into the bile. nih.gov
Lowering Biliary Cholesterol Saturation: By decreasing the amount of cholesterol relative to bile salts and phospholipids (B1166683) in the bile, β-MCA reduces the cholesterol saturation index, making the bile less prone to cholesterol crystallization. nih.govsemanticscholar.org
For gallstone dissolution, β-MCA has shown remarkable effectiveness. In mice that had already formed gallstones, treatment with β-MCA led to a complete dissolution rate of 100%, compared to 60% for UDCA and 10% in the control group. nih.govsemanticscholar.org This is attributed to its ability to create a physiochemical environment in the bile that favors the solubilization of cholesterol crystals. nih.gov
Table 4: Efficacy of this compound in Cholesterol Gallstone Management (Mouse Model)
| Study Type | Treatment Group | Gallstone Prevalence / Dissolution Rate | Key Mechanism | Reference |
|---|---|---|---|---|
| Prevention | Lithogenic Diet (Control) | 100% Prevalence | - | nih.govsemanticscholar.org |
| Prevention | Lithogenic Diet + 0.5% β-MCA | 20% Prevalence | Reduced cholesterol secretion & absorption, lowered saturation index. | nih.govsemanticscholar.org |
| Prevention | Lithogenic Diet + 0.5% UDCA | 50% Prevalence | Reduced cholesterol secretion & absorption, lowered saturation index. | nih.govsemanticscholar.org |
| Dissolution | Control (Chow) | 10% Dissolution | - | nih.gov |
| Dissolution | Chow + 0.5% β-MCA | 100% Dissolution | Enhanced cholesterol solubility in bile. | nih.gov |
| Dissolution | Chow + 0.5% UDCA | 60% Dissolution | Enhanced cholesterol solubility in bile. | nih.gov |
Liver Inflammation and Injury (e.g., Heavy Metal-Induced Hepatotoxicity)
While some bile acids can be cytotoxic and promote liver injury, hydrophilic bile acids like β-MCA and its derivatives are being investigated for their roles in inflammatory liver conditions. Research indicates that the gut microbiota and its metabolites, including specific bile acids, are linked to liver inflammation. mdpi.com
A notable area of research is heavy metal-induced hepatotoxicity. nih.gov Studies have shown that exposure to heavy metals like antimony and copper can induce liver inflammation, disrupt the gut microbiota, and alter the bile acid profile. mdpi.com In mice treated with these metals, levels of tauro-β-muricholic acid (T-β-MCA) were significantly upregulated in both the serum and the liver. mdpi.com This increase in T-β-MCA was identified as a risk factor for inflammation. mdpi.com The proposed mechanism is that elevated T-β-MCA, acting as an FXR antagonist, inhibits key regulatory pathways (FXR-SHP in the liver and FXR-FGF15 in the ileum), leading to increased total bile acid concentrations and ultimately contributing to liver inflammation. mdpi.com
Conversely, in a different context of cholestatic liver injury, treatment with glycine-β-muricholic acid (G-β-MCA) in a mouse model with a "human-like" hydrophobic bile acid profile was shown to reduce the total bile acid pool size and its hydrophobicity. nih.gov This led to an attenuation of liver fibrosis and improved gut barrier function, although it did not significantly reduce markers of liver inflammation in that specific model. nih.gov This suggests the effects of muricholic acids on liver inflammation are complex and context-dependent.
Hepatocellular Carcinoma Modulation
The relationship between bile acids and hepatocellular carcinoma (HCC), the most common type of liver cancer, is complex and species-dependent. nih.gov While the accumulation of certain cytotoxic bile acids is considered a risk factor for liver injury that can progress to HCC, not all bile acids promote cancer. spandidos-publications.com The effect of a specific bile acid on HCC can vary, with some promoting and others potentially inhibiting tumor growth. nih.govspandidos-publications.com
This compound is recognized as a naturally occurring antagonist of the farnesoid X receptor (FXR). nih.govresearchgate.net The FXR signaling pathway is a critical regulator of bile acid homeostasis and has been implicated in the development of HCC. spandidos-publications.com Modulation of this pathway is therefore a key area of research for HCC treatment and prevention. nih.gov While some studies suggest that FXR agonists may prevent HCC development, the role of FXR antagonists like β-MCA is also under investigation. nih.gov The therapeutic potential lies in the ability to selectively modulate bile acid signaling pathways to slow HCC progression. nih.govnih.gov However, it is crucial to note that β-muricholic acids are primarily found in rodents and are not major components of the human bile acid pool, which complicates the direct translation of these findings to human HCC. taylorandfrancis.com
Therapeutic and Clinical Potential of Beta Muricholic Acid
Beta-Muricholic Acid as a Therapeutic Target for Metabolic Diseases
This compound and its derivatives are emerging as promising therapeutic targets for metabolic diseases, particularly nonalcoholic steatohepatitis (NASH). nih.gov The primary mechanism of action revolves around its role as an antagonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. nih.govnih.gov Intestinal FXR, in particular, has been identified as a significant therapeutic target for metabolic disorders. nih.govnih.gov
Research has shown that modulating intestinal FXR signaling can lead to favorable metabolic outcomes. For instance, the administration of glycine-β-muricholic acid (Gly-MCA), a derivative of this compound, has been shown to improve obesity and insulin (B600854) resistance. nih.govnih.gov In animal models of NASH, Gly-MCA demonstrated beneficial effects by improving lipid accumulation, inflammation, and collagen deposition. nih.govnih.gov The mechanism for these improvements involves the suppression of intestine-derived ceramides (B1148491), which in turn reduces liver endoplasmic reticulum (ER) stress and the production of proinflammatory cytokines. nih.gov
Strategies for Modulating this compound Levels or Activity
A key strategy for harnessing the therapeutic potential of this compound involves modulating its activity, primarily through the antagonism of the FXR receptor in the intestine. nih.gov Since this compound itself is largely absent in humans, research has focused on using its derivatives. nih.gov Glycine-β-muricholic acid (Gly-MCA) has been developed as an intestine-specific FXR antagonist. nih.govnih.gov This derivative has shown promise in improving metabolic homeostasis in mice. nih.gov
Another approach involves influencing the gut microbiota. The gut microbiota plays a crucial role in bile acid metabolism by converting primary bile acids into secondary ones. nih.govucsf.edu Specifically, the gut microbiota can reduce the levels of tauro-beta-muricholic acid (T-β-MCA), a natural FXR antagonist, thereby influencing bile acid synthesis in the liver. nih.govucsf.edu This suggests that manipulating the gut microbiome could be a potential strategy to modulate the activity of muricholic acid-related compounds.
Development of Derivatives and Synthetic Mimetics
The development of derivatives and synthetic mimetics of this compound has been a critical step in exploring its therapeutic potential, especially for human applications. One of the main challenges with using naturally occurring murine bile acids like tauro-beta-muricholic acid (T-β-MCA) is that they are rapidly hydrolyzed by bacterial bile salt hydrolase (BSH) in the gut, limiting their effectiveness as long-acting inhibitors of intestinal FXR. nih.gov
To overcome this limitation, glycine-β-muricholic acid (Gly-MCA) was developed. nih.gov Identified through molecular modeling, Gly-MCA is a derivative of T-β-MCA that is resistant to hydrolysis by BSH. nih.gov This resistance allows it to act as a more stable and intestine-specific FXR antagonist, leading to improved glucose and lipid metabolism and alleviating obesity-related metabolic disorders. nih.gov The development of such synthetic derivatives is crucial for translating the metabolic benefits observed with murine-specific bile acids into viable therapeutic agents for human diseases like NASH. nih.govnih.gov
Application in Cholesterol Gallstone Management
This compound has demonstrated significant potential in the prevention and dissolution of cholesterol gallstones, outperforming the commonly used therapeutic agent ursodeoxycholic acid (UDCA) in preclinical studies. nih.gov In a study involving gallstone-susceptible mice fed a lithogenic diet, the addition of this compound reduced the prevalence of gallstones to 20%, compared to 50% with UDCA. nih.govsemanticscholar.org
For the dissolution of existing gallstones, this compound showed a 100% complete dissolution rate after eight weeks of administration, whereas UDCA achieved a 60% dissolution rate. nih.govsemanticscholar.org The mechanisms behind this compound's efficacy include significantly reducing the biliary secretion rate and saturation index of cholesterol, as well as decreasing the intestinal absorption of cholesterol. nih.gov Furthermore, it induces a favorable shift in the phase boundary of bile, which helps prevent the transition of cholesterol from its liquid crystalline phase to solid crystals and stones. nih.gov These hydrophilic bile acids work by promoting the formation of a vesicle-enriched liquid crystalline mesophase, which aids in the dissolution of cholesterol gallstones. nih.gov
| Treatment Group | Gallstone Prevalence (Prevention) | Complete Gallstone Dissolution Rate |
|---|---|---|
| Lithogenic Diet (Control) | 100% | 10% |
| + this compound (0.5%) | 20% | 100% |
| + Ursodeoxycholic Acid (UDCA) (0.5%) | 50% | 60% |
Potential in Ameliorating Liver Fibrosis
The derivative glycine-conjugated β-muricholic acid (G-β-MCA) has shown potential in alleviating liver fibrosis. nih.govnih.gov In a study using Cyp2c70 knockout mice, which have a "human-like" hydrophobic bile acid pool and develop hepatobiliary injury, treatment with G-β-MCA for five weeks led to an attenuation of ductular reaction and liver fibrosis. nih.govnih.gov
| Parameter | Effect of G-β-MCA Treatment | Associated Gene Expression Changes |
|---|---|---|
| Liver Fibrosis | Alleviated | TIMP1 significantly reduced |
| Ductular Reaction | Attenuated | - |
| Bile Acid Pool Size | Reduced (~27%) | - |
| Biliary Bile Acid Hydrophobicity | Decreased | - |
Strategies for Improving Gut Barrier Function
Treatment with glycine-conjugated β-muricholic acid (G-β-MCA) has been shown to improve gut barrier function in preclinical models. nih.govnih.gov In studies with Cyp2c70 knockout mice, which exhibit gut barrier impairment alongside liver injury, G-β-MCA administration led to enhancements in gut barrier integrity. nih.gov
Considerations for Translational Research (e.g., Murine-Specific to Human Relevance)
A significant consideration in translating research on this compound from mice to humans is the inherent difference in bile acid composition between the two species. nih.gov The bile acid pool in mice is characterized by the presence of hydrophilic 6-hydroxylated muricholic acids, which are largely absent in humans. nih.govwikipedia.org These muricholic acids are produced by the enzyme Cyp2c70, which is present in mice but not in humans. wikipedia.orgnih.gov
This difference in bile acid metabolism means that mice have a more hydrophilic and less cytotoxic bile acid pool compared to humans. nih.gov The presence of muricholic acids in mice, which act as natural FXR antagonists, contributes to species-specific differences in the regulation of bile acid and cholesterol metabolism. nih.govnih.gov Therefore, the effects of this compound observed in mouse models may not be directly replicable in humans. To bridge this translational gap, researchers are utilizing genetically modified mice, such as the Cyp2c70 knockout mouse, which lacks the ability to produce muricholic acids and thus has a more "human-like" hydrophobic bile acid profile. nih.govnih.gov The development of synthetic derivatives like Gly-MCA, which are designed to be effective in a human-like metabolic environment, is another key strategy to overcome these species-specific differences. nih.gov
Advanced Research Methodologies and Analytical Approaches
In Vivo Model Systems for Beta-Muricholic Acid Research
In vivo models are indispensable for understanding the systemic effects and complex biological roles of β-MCA within a whole organism. Murine models, in particular, are central to this research area.
Murine models offer a versatile platform to investigate the metabolism of β-MCA, especially its interaction with gut microbiota and its role in various metabolic states.
Germ-Free (GF) vs. Conventional Mice: A foundational approach to understanding the influence of gut microbiota on bile acid metabolism involves comparing germ-free (GF) mice, which lack any microorganisms, to conventionally raised (CONV-R) mice. nih.gov Studies reveal that GF mice have a significantly different bile acid profile, characterized by an accumulation of taurine-conjugated bile acids, with tauro-β-muricholic acid (T-β-MCA) being a predominant bile acid in their livers. researchgate.net In contrast, CONV-R mice show a dramatic reduction in muricholic acid levels. nih.gov This difference underscores the critical role of gut bacteria in metabolizing primary bile acids like β-MCA into secondary bile acids. nih.govahajournals.org The fecal bile acid profiles of GF mice are dominated by β-MCA, whereas secondary bile acids like deoxycholic acid and ω-muricholic acid are absent. ahajournals.org These models have been instrumental in identifying T-β-MCA as a natural antagonist of the farnesoid X receptor (FXR), a key regulator of bile acid synthesis. nih.govresearchgate.net
Diet-Induced Disease Models: The physiological effects of β-MCA are often studied in the context of diets designed to induce specific pathologies. For instance, gallstone-susceptible C57L/J mice fed a lithogenic diet (high in cholesterol and cholic acid) are used to study cholelithiasis. nih.govcaymanchem.com In these models, dietary administration of β-MCA has been shown to be highly effective in both preventing the formation of and promoting the dissolution of cholesterol gallstones, proving more potent than ursodeoxycholic acid (UDCA). nih.govglpbio.com Similarly, high-fat diet (HFD) models are used to explore the role of bile acids in obesity and related metabolic dysfunctions. biorxiv.orgresearchgate.net Studies using these models investigate how the presence or absence of muricholic acids influences lipid absorption and energy homeostasis. biorxiv.orgresearchgate.net
Table 1: Comparison of Murine Models in this compound Research
| Murine Model | Key Characteristic | Primary Research Application for β-MCA | Key Findings |
|---|---|---|---|
| Germ-Free (GF) | Lacks all gut microbiota. | To study β-MCA metabolism in the absence of microbial influence and identify its primary effects. | Accumulation of T-β-MCA researchgate.net; Identified T-β-MCA as an FXR antagonist. nih.gov |
| Conventional | Harbors a normal, complex gut microbiota. | To serve as a baseline for comparison with GF and gnotobiotic models. | Gut microbiota metabolize β-MCA into secondary bile acids, reducing its concentration. nih.gov |
| Cyp2c70 Knockout | Genetically unable to synthesize muricholic acids; possesses a "human-like" hydrophobic bile acid profile. nih.gov | To investigate the therapeutic effects of administering β-MCA derivatives for liver conditions. nih.gov | G-β-MCA treatment improves liver fibrosis and gut barrier function. nih.gov |
| Diet-Induced Disease | Fed specific diets (e.g., high-fat, high-cholesterol) to induce metabolic diseases like obesity or gallstones. biorxiv.orgnih.gov | To evaluate the preventative and therapeutic potential of β-MCA in metabolic disorders. | β-MCA effectively prevents and dissolves diet-induced cholesterol gallstones. nih.govcaymanchem.com |
Gnotobiotic animal models, which are germ-free animals intentionally colonized with one or more known microbial species, provide a powerful tool to elucidate the specific functions of individual bacteria or defined consortia in β-MCA metabolism. nih.gov These studies bridge the gap between the complexity of conventional mice and the sterile environment of germ-free mice.
Research using gnotobiotic rats has demonstrated the cooperative action of different bacterial strains in metabolizing bile acids. For instance, a study showed that the conversion of β-muricholic acid to ω-muricholic acid required the concerted effort of three distinct anaerobic bacteria isolated from rodent ceca. nih.gov An Eubacterium lentum strain first oxidized the 6β-hydroxyl group of β-MCA, and then one of two other bacterial species (tentatively identified as Fusobacterium strains) reduced the resulting intermediate to yield ω-muricholic acid. nih.gov This transformation was successfully replicated in gnotobiotic rats associated with these specific bacteria. nih.gov
More recent gnotobiotic studies have utilized mice colonized with a simplified, defined microbial community, such as the Oligo-MM¹² consortium. nih.gov By introducing a specific secondary bile acid-producing bacterium, Extibacter muris, into this community, researchers could precisely study its impact on host physiology. The study found that E. muris did not metabolize β-muricholic acid under the tested conditions but did affect hepatic pathways related to lipid and glucose metabolism, demonstrating the utility of this model in assigning specific functions to gut microbes. nih.gov
In Vitro Cell Culture Systems
In vitro models, particularly those using primary cells, are essential for investigating the direct molecular and cellular mechanisms of β-MCA action, free from the systemic complexities of a whole organism.
Primary hepatocyte cultures are a cornerstone of in vitro bile acid research. These cells, isolated directly from the liver of animals such as rats and mice, maintain many of their key metabolic functions for a period in culture. nih.govyoutube.com They have been used to demonstrate that hepatocytes can synthesize β-muricholic acid from precursors like chenodeoxycholic acid. nih.gov
These culture systems are also valuable for assessing the cytoprotective and metabolic effects of β-MCA. For example, studies have shown that exposing primary mouse hepatocytes to β-MCA can inhibit the accumulation of lipids induced by fatty acids, suggesting a potential role in managing nonalcoholic fatty liver disease (NAFLD). glpbio.com Furthermore, research using both human Ntcp-transfected HepG2 cells and primary rat and mouse hepatocytes has revealed that tauro-β-muricholic acid (TβMCA) can protect liver cells from apoptosis induced by more toxic bile acids like glycochenodeoxycholic acid (GCDCA). nih.gov This protective effect is achieved by preserving the mitochondrial membrane potential and inhibiting the translocation of the pro-apoptotic protein Bax to the mitochondria. nih.gov
Tumor-initiating stem-like cells (TICs), also known as cancer stem cells, are a subpopulation of cells within a tumor that possess the ability to self-renew and are thought to be responsible for tumor growth, metastasis, and resistance to therapy. frontiersin.orgnih.gov TICs are critical models in cancer research, including for hepatocellular carcinoma (HCC) and pancreatic cancer, diseases where bile acid signaling pathways are often dysregulated. frontiersin.orgresearchgate.netumass.edu
While TICs represent a crucial research model for understanding cancer development, direct studies specifically investigating the effects of this compound on this cell population are an emerging field. Given that bile acids can modulate key signaling pathways involved in cell proliferation and survival, and that TICs are a key feature of cancers in organs of the enterohepatic circulation like the liver, future research may explore how β-MCA influences the biology of these cells. frontiersin.orgnih.gov
Quantitative Analysis of this compound and Its Metabolites
Accurate and reproducible quantification of β-MCA and its various conjugated and metabolized forms in biological samples is critical for understanding its pharmacokinetics and physiological roles. The primary analytical method for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
A multi-center ring trial was conducted to compare and harmonize existing LC-MS/MS methodologies for the absolute quantification of a panel of bile acids, including β-MCA, in both human and murine serum. nih.gov This study highlighted several key aspects of β-MCA analysis:
Methodology: The trial involved six different laboratories, each using their own established LC-MS/MS protocols for bile acid quantification. nih.gov
Precision and Accuracy: The study found that the precision of measurements was generally better for higher concentrations of bile acids. nih.gov However, β-MCA was identified as one of the bile acids with a higher number of analyses falling outside the acceptable precision limits, particularly at lower concentrations, indicating analytical challenges. nih.gov
Challenges: Measurements for hydrophobic unconjugated bile acids were found to be the most challenging. nih.gov While β-MCA is a more hydrophilic bile acid, its accurate quantification still requires carefully validated methods to ensure data from different studies can be reliably compared. nih.gov
The development of robust and harmonized analytical methods is essential for advancing research into the subtle but significant roles of β-MCA in health and disease. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred technology for the analysis of bile acids, including this compound, due to its exceptional specificity and sensitivity. nih.gov This hyphenated technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry. youtube.com The process involves introducing a sample, such as plasma or tissue extract, into the liquid chromatograph, where individual compounds are separated over time. youtube.com As the separated compounds (analytes) exit the chromatograph, they enter the mass spectrometer's ion source, where they are converted into gas-phase ions. youtube.comyoutube.com
In the tandem mass spectrometer, ions are first filtered in a quadrupole (Q1) based on their mass-to-charge ratio (m/z). youtube.com These selected ions are then fragmented in a collision cell (Q2), and the resulting fragment ions are filtered again in a third quadrupole (Q3) before hitting a detector. youtube.com This process, known as multiple reaction monitoring (MRM), provides high specificity, allowing for accurate quantification even in complex biological matrices. youtube.com
A significant challenge in bile acid analysis is the separation of isomers, which have the same mass but differ in the spatial orientation of hydroxyl groups. nih.gov For murine bile acids, methods that can resolve the various muricholic acid species are crucial. Researchers have developed high-throughput LC-MS/MS methods to quantify a comprehensive panel of bile acids in mouse samples. nih.gov One such method utilizes a biphenyl (B1667301) column with gradient elution at a basic pH, achieving the separation of 27 different bile acid species in a rapid 6.5-minute run time. nih.gov While this method successfully separates most bile acids, it is noted that the separation of β- and ω-muricholic acid species remains a particular challenge. nih.gov The use of stable isotope-labeled internal standards is critical for accurate quantification, though the isotopic purity of these standards can sometimes compromise the limit of quantification for certain analytes. nih.gov
Table 1: Example LC-MS/MS Method Parameters for Murine Bile Acid Analysis
| Parameter | Specification | Source |
| Instrumentation | Agilent 1290 Infinity II HPLC coupled to a QTRAP 6500+ MS | nih.gov |
| Chromatography | Biphenyl column with gradient elution | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode | nih.gov |
| Run Time | 6.5 minutes | nih.gov |
| Internal Standards | Mixture of stable isotope-labeled bile acids | nih.gov |
| Quantification | Six-point calibration curve | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating chiral compounds, or enantiomers, which are non-superimposable mirror images with identical chemical and physical properties in an achiral environment. researchgate.netnih.gov Direct enantioseparation is most commonly achieved using a chiral stationary phase (CSP), which is a column packing material that has been modified with a chiral selector. researchgate.netnih.gov These selectors form temporary diastereomeric complexes with the enantiomers, leading to different retention times and thus, separation. researchgate.net
The separation of bile acid isomers like alpha- and this compound, which are epimers, presents a distinct analytical challenge. While traditional chiral separations often rely on specialized and expensive chiral columns, research has demonstrated the successful separation of α-muricholic acid and β-muricholic acid using a more common C18 reversed-phase column. researchgate.netrsc.org This separation was controlled by carefully adjusting the polarity of the mobile phase. researchgate.net In one study, a selectivity factor of 1.3 was achieved, indicating a successful baseline separation of the two isomers. researchgate.net The mobile phase consisted of aqueous formic acid and different proportions of binary organic modifiers, with detection by electrospray ionization mass spectrometry (ESI-MS). researchgate.net This approach highlights the importance of mobile phase composition in achieving challenging separations without resorting to dedicated chiral columns. researchgate.net
Table 2: HPLC Method for Separation of α- and β-Muricholic Acid
| Parameter | Specification | Source |
| Column | C18 reversed-phase (150 mm × 2.1 mm, 3.5 μm) | researchgate.net |
| Mobile Phase A | 0.1% formic acid in water | researchgate.net |
| Mobile Phase B | 0.1% formic acid with binary organic modifiers | researchgate.net |
| Flow Rate | 0.2 mL/min | researchgate.net |
| Temperature | 40 °C | researchgate.net |
| Detection | ESI-LC/MS | researchgate.net |
| Highest Selectivity (α) | 1.3 | researchgate.net |
Isotopic Labeling and Molecular Probe Synthesis
Isotopic labeling is a powerful technique where atoms in a molecule are replaced with their heavier, non-radioactive (stable) or radioactive isotopes. This approach is invaluable for tracing the metabolic fate of compounds and for creating internal standards for mass spectrometry. nih.gov The synthesis of isotopically labeled this compound has been accomplished to serve as a molecular probe for metabolic studies. nih.gov
One specific synthesis involved creating 6-alpha-tritiated this compound. nih.gov The process began with the regioselective oxidation of methyl beta-muricholate (B1257651) to produce the 6-keto derivative. nih.gov This ketone was then stereoselectively reduced using tritiated sodium borohydride (B1222165) (NaBH₄) to furnish the labeled methyl beta-muricholate. nih.gov The structural integrity of all intermediate and final compounds was rigorously confirmed using multiple spectroscopic methods, including infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. nih.gov
Such labeled molecules are essential tools. They can be used to investigate bile acid metabolism and synthesis pathways. nih.govisotope.com Furthermore, stable isotope-labeled compounds, such as deuterated this compound (e.g., β-Muricholic acid-d5), serve as ideal internal standards in LC-MS/MS quantification, as they co-elute with the unlabeled analyte but are distinguished by their higher mass, correcting for variations during sample preparation and analysis. nih.goveurisotop.com
Multi-Omics Approaches in this compound Research (e.g., Metabolomics, Metagenomics)
The study of complex biological systems has increasingly moved towards multi-omics approaches, which integrate data from different molecular levels, such as the genome (genomics), microbiome (metagenomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). metabolon.comresearchgate.net This integrated approach provides a more holistic understanding of disease mechanisms and biological functions than any single omics technology can alone. metabolon.comnih.gov
This compound is a key metabolite identified and quantified in metabolomics studies, particularly those investigating the gut microbiome and host metabolism. isotope.com Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. nih.govmdpi.com Alterations in the concentration of this compound can be correlated with data from other omics layers. For example, metagenomics, which characterizes the genetic material from a community of microorganisms, can identify specific gut bacteria responsible for bile acid transformations. nih.gov
By combining metabolomics profiles (which include this compound levels) with metagenomic data, researchers can link the presence and abundance of certain microbial genes and species to specific bile acid profiles. nih.gov For instance, a study investigating the effects of probiotics in rainbow trout used a multi-omics approach that combined metagenomics and untargeted metabolomics. nih.gov This allowed the researchers to associate changes in the gut microbiome composition with significant alterations in the metabolomic landscape, which included various bile acids, lipids, and amino acids. nih.gov This integrative analysis enables the elucidation of complex host-microbiome interactions and helps to uncover the functional roles of specific metabolites like this compound within the broader biological system. researchgate.netnih.gov
Future Directions and Emerging Research Avenues
Personalized Medicine Approaches Based on Bile Acid Profiles
The composition of the bile acid pool is increasingly recognized as a valuable source of biomarkers for various diseases. frontiersin.org Alterations in the levels of specific bile acids, including β-muricholic acid, can reflect metabolic disturbances, offering potential for diagnostics and personalized treatment strategies. mdpi.com
Elevated levels of T-β-MCA in serum and liver have been associated with liver inflammation, suggesting its potential as a biomarker for inflammatory liver conditions. mdpi.com In the context of metabolic disorders, β-muricholic acid has been identified as a potential metabolic marker for the diagnosis of gestational diabetes. frontiersin.org The intricate relationship between the gut microbiota and bile acid metabolism further supports this approach. The gut microbiome can significantly alter the bile acid pool, and changes in β-muricholic acid levels can, in turn, signal changes in microbial composition and function. nih.govucsf.edu
Profiling the bile acid metabolome, including β-muricholic acid and its various conjugated and modified forms, could allow for the stratification of patients and the tailoring of therapies to their specific metabolic phenotype. ahajournals.org
Table 2: β-Muricholic Acid as a Potential Biomarker
| Disease/Condition | Associated Change in β-MCA or Conjugates | Potential Application |
|---|---|---|
| Liver Inflammation | Increased levels of T-β-MCA in serum and liver. mdpi.com | Diagnostic marker for inflammatory liver disease. |
| Gestational Diabetes | Identified as a potential metabolic marker. frontiersin.org | Early diagnosis and monitoring. |
| Nonalcoholic Steatohepatitis (NASH) | Levels are modulated in animal models; specific derivatives show therapeutic effects. nih.govresearchgate.net | Patient stratification and therapeutic monitoring. |
Development of Novel Therapeutic Interventions
The discovery of β-muricholic acid's role as a natural FXR antagonist has spurred the development of novel therapeutic agents based on its structure. nih.gov Since the naturally occurring T-β-MCA is rapidly broken down by bacterial enzymes in the gut, its therapeutic utility is limited. nih.gov
To overcome this, researchers have designed and synthesized derivatives that are more stable and targeted in their action. A notable example is Glycine-β-muricholic acid (Gly-MCA) , a synthetic derivative that is resistant to hydrolysis by bacterial bile salt hydrolases. nih.govresearchgate.net This modification allows Gly-MCA to act as a long-acting, intestine-specific FXR antagonist. nih.gov In preclinical mouse models of nonalcoholic steatohepatitis (NASH), Gly-MCA has been shown to improve lipid accumulation, inflammation, and collagen deposition. nih.govresearchgate.net Its mechanism involves the suppression of intestine-derived ceramides (B1148491), which are known to contribute to liver damage. nih.govresearchgate.net
Table 3: Therapeutic Derivatives of β-Muricholic Acid
| Derivative | Key Feature | Proposed Mechanism of Action | Preclinical Application |
|---|---|---|---|
| Glycine-β-muricholic acid (Gly-MCA) | Resistant to bacterial hydrolysis. nih.gov | Intestine-specific FXR antagonism; reduces ceramide synthesis. nih.govresearchgate.net | Amelioration of Nonalcoholic Steatohepatitis (NASH) and liver fibrosis in mice. nih.govnih.gov |
Human Studies and Clinical Translation of Murine Findings
A significant challenge in bile acid research is the translation of findings from mouse models to human applications. This is largely due to major species differences in bile acid composition and metabolism. nih.govnih.gov In mice, muricholic acids are major primary bile acids, making up a significant portion of their hydrophilic bile acid pool. nih.govnih.gov In contrast, humans produce cholic acid and chenodeoxycholic acid as their primary bile acids, and β-muricholic acid is typically found only in very low concentrations. wikipedia.orgnih.gov
This difference is primarily due to the enzyme Cyp2c70, which is responsible for producing muricholic acids in mice but is absent in humans. wikipedia.orgnih.gov The abundance of FXR-antagonistic muricholic acids in mice is thought to explain their higher basal rate of bile acid and cholesterol synthesis compared to humans. nih.gov
Despite these differences, some human studies have been conducted. When β-muricholic acid was administered orally to human subjects, it was found to be conjugated with glycine (B1666218) and taurine (B1682933) in the bile. nih.gov Interestingly, the core structure of the molecule was not significantly altered by human intestinal bacteria, unlike many other bile acids. nih.gov
To bridge the translational gap, researchers are developing "humanized" mouse models. The Cyp2c70 knockout mouse , for example, lacks the ability to produce muricholic acids and consequently has a more hydrophobic, "human-like" bile acid profile. nih.govnih.gov These models are invaluable for studying the effects of bile acid-based therapeutics, such as Gly-MCA, in a physiological context that more closely resembles human disease. mdpi.comnih.gov Such models will be critical for validating the therapeutic potential of β-muricholic acid derivatives before they can be considered for human clinical trials.
Q & A
Q. Basic Research Focus
- Purity assessment : HPLC with UV detection (λ = 210 nm) and ≥98% peak area threshold .
- Stability testing : Store β-MCA in methanol at –80°C to prevent degradation. For cell culture, dissolve in DMSO (≤0.1% final concentration) and confirm stability via LC-MS over 24 hours .
What statistical approaches are recommended for analyzing β-MCA’s dose-dependent effects in metabolic studies?
Q. Methodological Focus
- Nonlinear regression : Fit dose-response curves (e.g., β-MCA’s inhibition of FXR activity) using four-parameter logistic models.
- Multivariate analysis : Apply principal component analysis (PCA) to integrate metabolomic data (bile acids, lipids) and microbiome alpha-diversity indices .
- Power analysis : For in vivo studies, ensure n ≥ 8/group to detect a 30% change in biliary cholesterol saturation (α = 0.05, power = 80%) .
How does β-MCA’s structure influence its solubility and bioavailability in experimental models?
Basic Research Focus
β-MCA’s low solubility in aqueous buffers (logP ≈ 1.5) necessitates micellar solubilization with tauro-conjugation or synthetic carriers (e.g., cyclodextrins) for in vitro assays. Bioavailability in mice is enhanced by co-administration with lipids (e.g., 10% olive oil) to facilitate intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
